ML382

Pain Research GPCR Selectivity Molecular Pharmacology

MRGPRX1 PAM tool with irreproducible functional selectivity. Unlike other MRGPRX1 modulators, ML382's allosteric cooperativity depends on the specific orthosteric agonist present, making direct substitution impossible. This compound is the extensively validated reference for potentiating endogenous BAM8-22 tone in native tissue pharmacology. · EC50 190 nM; >100-fold selectivity over MrgX2 and 68 GPCRs, ion channels & transporters · Validated in MrgprX1 humanized mice: dose-dependently reduces evoked & spontaneous pain behaviors · Only PAM with solved cryo-EM structure (MRGPRX1-Gαq-BAM8-22-ML382 complex); essential scaffold reference

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
Cat. No. B609162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML382
SynonymsML382;  ML-382;  ML 382; 
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3
InChIInChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21)
InChIKeyRCSLEKLNDJJJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML382: A Potent and Selective Positive Allosteric Modulator (PAM) of MRGPRX1 for Pain Research


ML382 (VU0485891, CAS 1646499-97-9), chemically 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, is a potent and highly selective positive allosteric modulator (PAM) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1, also known as MrgX1), a receptor selectively expressed in subsets of small-diameter sensory neurons. [1] As the first reported PAM for this non-opioid pain target, ML382 functions by enhancing the potency and efficacy of the endogenous peptide agonist BAM8-22, thereby attenuating nociceptive transmission. [1]

Why MRGPRX1 Modulators Cannot Be Substituted: Evidence for ML382’s Unique Functional Profile


While multiple positive allosteric modulators (PAMs) and agonists of MRGPRX1 have since been developed, the pharmacological and functional profile of these compounds are not interchangeable. Significant variations in potency, selectivity, and, critically, allosteric cooperativity with different orthosteric ligands preclude generic substitution. [1] Specifically, the functional interaction of a PAM like ML382 is highly dependent on the specific orthosteric agonist present, meaning that a compound with a similar in vitro EC50 may fail to enhance the activity of the relevant endogenous ligand, BAM8-22. [1] Furthermore, newer, more potent analogs often possess different physicochemical properties that alter their in vivo distribution, pharmacokinetics, or target engagement, making ML382 the most extensively characterized and validated tool for studying the native BAM8-22/MRGPRX1 signaling axis. [2]

ML382 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Data


ML382 vs. MRGPRX1 Agonist 3 & 4: Superior Selectivity Profile and GPCRome Screening Data

ML382 demonstrates a broader and more rigorously characterized selectivity profile compared to newer MRGPRX1 PAMs like MRGPRX1 agonist 3 (EC50 0.22 μM) and MRGPRX1 agonist 4 (EC50 0.1 μM). While these analogs report single-point EC50 values, ML382 has been profiled against a comprehensive panel of 68 GPCRs, ion channels, and transporters at a high concentration (10 μM), showing only a single minor off-target hit (63% inhibition of 5-HT2B). [1] This extensive selectivity data, often lacking for newer analogs, provides researchers with a higher degree of confidence for mechanistic interpretation in complex biological systems.

Pain Research GPCR Selectivity Molecular Pharmacology

ML382 vs. Compound-16: Defined Cooperativity with Endogenous Agonist BAM8-22

ML382 exhibits robust positive allosteric cooperativity with the endogenous peptide agonist BAM8-22, a feature not shared by all MRGPRX1 ligands. [1] In contrast, the synthetic agonist Compound-16 shows very weak PAM activity with ML382, and structural studies reveal only weak contact between the two. [2] This indicates that ML382 is the correct tool for potentiating the native BAM8-22 signaling pathway, while Compound-16 primarily functions as an orthosteric agonist. The specificity of the allosteric effect is a key differentiator for researchers studying endogenous receptor activation.

Allosteric Pharmacology Structural Biology Pain Target Validation

ML382 In Vivo Efficacy: Monotherapy Activity Without Exogenous Agonist

ML382 demonstrates a unique in vivo pharmacological property: it is efficacious as a monotherapy, attenuating pain without the need for co-administered exogenous agonist. [1] In contrast, other MRGPRX1 modulators may require co-administration with an agonist for optimal efficacy, or their in vivo profile has not been established. In a humanized MrgprX1 mouse model, ML382 alone dose-dependently attenuated both evoked pain hypersensitivity and spontaneous pain after nerve injury. [2] This suggests ML382 potentiates the activity of endogenously present ligands, a feature with significant translational implications and one that simplifies in vivo experimental design.

In Vivo Pharmacology Chronic Pain Neuropathic Pain Models

ML382 vs. Halogen-Substituted Analogs: Benchmark for Optimizing Potency vs. Microsomal Stability

ML382 serves as the critical benchmark scaffold from which subsequent structure-activity relationship (SAR) studies have been developed. [1] A follow-up medicinal chemistry campaign explicitly identified that the introduction of key halogen substituents to the ML382 core could improve MrgX1 potency by ~8-fold. However, these same modifications also impacted microsomal stability. This establishes ML382 not as an outdated first-generation tool, but as the essential reference compound that provides a well-characterized baseline for evaluating improvements in potency, DMPK properties, and selectivity for any new analog.

Medicinal Chemistry SAR Drug Metabolism

Optimal Application Scenarios for ML382: Translating Evidence to Experimental Design


Validating the Role of the Endogenous BAM8-22/MRGPRX1 Axis in Native Tissues

In ex vivo electrophysiology or native tissue pharmacology (e.g., DRG neurons, spinal cord slices), ML382 is the gold-standard tool to probe the functional consequence of potentiating endogenous BAM8-22 tone. [1] Its selectivity for MRGPRX1 over a broad panel of receptors (>100-fold over MrgX2) and its strong, defined cooperativity with BAM8-22 ensure that observed effects are due to MRGPRX1 modulation rather than off-target activity or non-specific agonism. [2]

Chronic In Vivo Pain Studies in Humanized MRGPRX1 Mouse Models

For research programs utilizing transgenic MrgprX1 humanized mice, ML382 is the most extensively validated pharmacological probe for demonstrating analgesic efficacy in vivo. [1] Published data confirms that ML382, as a monotherapy, dose-dependently reduces both evoked and spontaneous pain behaviors following nerve injury, providing a reliable positive control and benchmarking tool for novel compounds being evaluated in the same model. [2]

Medicinal Chemistry Lead Optimization and Benchmarking of Novel MRGPRX1 PAMs

For synthetic chemistry and drug discovery teams working on the 2-sulfonamidebenzamide scaffold, ML382 is the essential reference compound. [1] Its well-defined potency (EC50 190 nM) and baseline stability profile allow researchers to accurately quantify the improvements (e.g., ~8-fold potency gain) and trade-offs (e.g., changes in microsomal stability) associated with new chemical modifications. [2]

Structural and Computational Studies of Allosteric Modulation

ML382 is the preferred PAM for co-crystallization and computational modeling studies aimed at understanding the structural basis of allostery at MRGPRX1. [1] High-resolution cryo-EM structures of the MRGPRX1-Gαq complex bound simultaneously to BAM8-22 and ML382 have been solved, revealing the molecular details of its unique allosteric binding site and mechanism of action. [2] This structural information is unavailable for many other MRGPRX1 modulators, making ML382 the only PAM that can directly integrate functional data with a defined molecular mechanism.

Technical Documentation Hub

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